Azido(thiophen-2-yl)mercury
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Overview
Description
Azido(thiophen-2-yl)mercury is an organomercury compound that features a thiophene ring substituted with an azido group and bonded to a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azido(thiophen-2-yl)mercury typically involves the reaction of thiophen-2-ylmercury chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under mild conditions. The reaction can be represented as follows:
Thiophen-2-ylmercury chloride+Sodium azide→this compound+Sodium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azido(thiophen-2-yl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form heterocyclic compounds.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.
Cycloaddition Reactions: Reagents such as alkynes or alkenes can be used under thermal or catalytic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products include thiophen-2-ylmercury derivatives with different substituents.
Cycloaddition Reactions: Products include various heterocyclic compounds.
Reduction Reactions: Products include thiophen-2-ylmercury amine derivatives.
Scientific Research Applications
Azido(thiophen-2-yl)mercury has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and heterocyclic compounds.
Biology: Potential use in studying the interactions of mercury-containing compounds with biological systems.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of azido(thiophen-2-yl)mercury involves the interaction of the azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkenes or alkynes, leading to the formation of triazoles or other heterocyclic compounds. The mercury atom can also interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-ylmercury chloride: Similar structure but lacks the azido group.
Azido(phenyl)mercury: Similar structure but with a phenyl ring instead of a thiophene ring.
Azido(benzyl)mercury: Similar structure but with a benzyl group instead of a thiophene ring.
Uniqueness
Azido(thiophen-2-yl)mercury is unique due to the presence of both the azido group and the thiophene ring
Properties
CAS No. |
80095-78-9 |
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Molecular Formula |
C4H3HgN3S |
Molecular Weight |
325.75 g/mol |
IUPAC Name |
azido(thiophen-2-yl)mercury |
InChI |
InChI=1S/C4H3S.Hg.N3/c1-2-4-5-3-1;;1-3-2/h1-3H;;/q;+1;-1 |
InChI Key |
BAVAURLLONOPCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[Hg]N=[N+]=[N-] |
Origin of Product |
United States |
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